REACTION_CXSMILES
|
ClC(Cl)(OC(=O)[O:6][C:7]([Cl:10])(Cl)Cl)Cl.C([N:20]1[CH2:25][CH2:24][C:23](=[O:26])[CH2:22][CH2:21]1)C1C=CC=CC=1>C(Cl)Cl>[O:26]=[C:23]1[CH2:24][CH2:25][N:20]([C:7]([Cl:10])=[O:6])[CH2:21][CH2:22]1
|
Name
|
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
|
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 25° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
At this time, the mixture was concentrated in vacuo
|
Type
|
WASH
|
Details
|
Flash chromatography (Merck Silica gel 60, 230-400 mesh, gradient elution 60/40 ethyl acetate/hexanes)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCN(CC1)C(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 251.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |